

Application of Palm Glycerides in Topical Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: PALM GLYCERIDES

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Introduction

Palm glycerides, derived from palm oil, are a versatile class of lipids that have garnered significant interest in the pharmaceutical and cosmetic industries. Comprising a mixture of mono-, di-, and triglycerides of fatty acids, these biocompatible and biodegradable excipients offer a range of functional benefits for topical drug delivery systems. Their emollient, emulsifying, viscosity-modifying, and penetration-enhancing properties make them valuable components in the formulation of creams, lotions, ointments, and advanced nanocarriers like solid lipid nanoparticles (SLNs).

This document provides detailed application notes and experimental protocols for utilizing **palm glycerides** in the development of effective topical drug delivery systems. The information is intended to guide researchers and formulation scientists in harnessing the potential of these natural lipids to enhance the therapeutic efficacy and aesthetic appeal of topical formulations.

Data Presentation

Physicochemical Properties of Palm Glycerides and Derivatives

The selection of a suitable lipid base is crucial for the stability and performance of a topical formulation. **Palm glycerides** and their derivatives offer a range of physicochemical properties that can be tailored to specific formulation requirements.

Property	Palm Oil (Crude/RBD)	Hydrogenated Palm Glycerides	Palm Olein	Palm Oil Esters	Reference
Appearance	Reddish-orange (crude), Pale yellow (RBD) liquid/semi-solid at room temperature	White to off-white waxy solid	Clear to yellowish liquid at room temperature	Clear to yellowish oily liquid	
Major Fatty Acids	Palmitic acid (C16:0), Oleic acid (C18:1), Linoleic acid (C18:2)	Primarily saturated fatty acids (e.g., Stearic acid, Palmitic acid)	Oleic acid (C18:1), Palmitic acid (C16:0)	Varies based on alcohol used for esterification	[1]
Key Characteristics	Rich in antioxidants (tocotrienols, carotenoids)	High melting point, provides structure and viscosity	High content of unsaturated fatty acids, good spreadability	Emollient with a non-greasy feel	[2]
Primary Functions in Topical Formulations	Emollient, occlusive agent, vehicle for lipophilic drugs	Stiffening agent, viscosity enhancer, co-emulsifier, primary base in ointments	Emollient, solvent, enhances spreadability	Emollient, solubilizer, penetration enhancer	[2]

Drug Solubility in Palm Glycerides

The solubility of an active pharmaceutical ingredient (API) in the lipid phase is a critical determinant of the drug loading capacity and subsequent release from a topical formulation.

Drug	Palm Glyceride Derivative	Solubility	Reference
Piroxicam	Palm Oil Esters	> 4 mg/g	
Celecoxib	Palm Kernel Oil (unmodified)	~8 mg/mL	
Celecoxib	Palm Kernel Oil (enzymatically modified)	~15 mg/mL	
Metronidazole	Capmul 908 P (a palm kernel oil derivative)	High solubility	[3]

In Vitro Drug Release from Palm Glyceride-Based Formulations

The rate and extent of drug release from a topical formulation are critical for its therapeutic efficacy. The following table summarizes the in vitro release of various drugs from formulations containing **palm glycerides**.

Drug	Formulation Type	Palm Glyceride Used	Key Findings	Reference
Metronidazole	Emulgel	Palm Olein	88.72% \pm 1.33% drug release in 12 hours, following zero-order kinetics.[1][4]	[1][4]
Piroxicam	Nanocream	Palm Oil Esters	Nearly 100% drug release in 8 hours, comparable to a marketed gel formulation.	[5]
Lidocaine & Prilocaine	Niosomal Emulgel	Hamin-C® (palm oil base)	A cold-process formulation showed 5.71% and 33.38% higher diffusion for prilocaine and lidocaine, respectively.[6]	[6]
Ibuprofen	-	Crude Palm Oil	Flux of 23.0 $\mu\text{g}/\text{cm}^2/\text{h}$.	[7]
Ibuprofen	-	Tocotrienol Rich Fraction (TRF) of Palm Oil	Flux of 30.6 $\mu\text{g}/\text{cm}^2/\text{h}$.	[7]

Ex Vivo Skin Permeation Enhancement by Palm Glycerides

Palm glycerides can act as penetration enhancers, facilitating the transport of drugs across the stratum corneum, the primary barrier of the skin.

Drug	Formulation Type	Palm Glyceride Used	Permeation Parameter	Value	Enhancement Ratio	Reference
Piroxicam	Nanocream	Palm Oil Esters	Steady-state flux	Higher than marketed gel	-	[5]
Ibuprofen	Solution	Crude Palm Oil	Flux	23.0 $\mu\text{g}/\text{cm}^2/\text{h}$ (Control: 16.2 $\mu\text{g}/\text{cm}^2/\text{h}$)	1.42	[7]
Ibuprofen	Solution	TRF of Palm Oil	Flux	30.6 $\mu\text{g}/\text{cm}^2/\text{h}$ (Control: 16.2 $\mu\text{g}/\text{cm}^2/\text{h}$)	1.89	[7]
Betamethasone 17-valerate	Emulsion	RBD Palm Olein	Bioavailability	-	4.76 times higher than commercial formulation	[8]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream using Hydrogenated Palm Glycerides

This protocol describes the preparation of a basic O/W cream where hydrogenated **palm glycerides** act as a co-emulsifier and viscosity builder.

Materials:

- Oil Phase:

- Hydrogenated **Palm Glycerides** (e.g., 5-10% w/w)
- Liquid Paraffin or other suitable oil (e.g., 10-15% w/w)
- Cetostearyl Alcohol (e.g., 5-10% w/w)
- Primary Emulsifier (e.g., Polysorbate 80, 2-5% w/w)
- Active Pharmaceutical Ingredient (API) - lipophilic
- Aqueous Phase:
 - Purified Water (q.s. to 100%)
 - Humectant (e.g., Glycerin, 3-5% w/w)
 - Preservative (e.g., Methylparaben, Propylparaben)
- Equipment:
 - Beakers
 - Water bath or heating mantle with magnetic stirrer
 - Homogenizer (optional)
 - pH meter

Procedure:

- Preparation of the Oil Phase:
 - Accurately weigh all the components of the oil phase (Hydrogenated **Palm Glycerides**, liquid paraffin, cetostearyl alcohol, and primary emulsifier) into a beaker.
 - If the API is oil-soluble, dissolve or disperse it in the oil phase.
 - Heat the oil phase to 70-75°C on a water bath with gentle stirring until all components are melted and a homogenous mixture is obtained.

- Preparation of the Aqueous Phase:
 - In a separate beaker, weigh the purified water and humectant.
 - Add the preservative to the aqueous phase and heat to 70-75°C with stirring until all components are dissolved.
- Emulsification:
 - Slowly add the hot aqueous phase to the hot oil phase with continuous stirring.
 - Maintain the temperature at 70-75°C for 5-10 minutes while stirring to ensure proper emulsification.
 - For a finer emulsion, homogenize the mixture for 2-5 minutes.
- Cooling and Finalization:
 - Remove the emulsion from the heat and continue to stir gently until it cools down to room temperature.
 - If the API is heat-sensitive, it can be incorporated during the cooling step when the temperature is below 40°C.
 - Measure and adjust the pH of the cream if necessary using a suitable pH adjuster (e.g., triethanolamine).
 - Store the final cream in a well-closed container.

Protocol 2: Preparation of a Metronidazole Emulgel using Palm Olein

This protocol is adapted from a study by Ilomuanya et al. (2020) and describes the preparation of an emulgel for the topical delivery of metronidazole.^{[1][4]}

Materials:

- Oil Phase:

- Palm Olein
- Caprylic/Capric Triglycerides
- Span 80 (surfactant)
- Metronidazole (API)
- Aqueous Phase:
 - Purified Water
 - Tween 80 (surfactant)
 - Propylene Glycol (co-surfactant)
- Gel Phase:
 - Carbopol 940
 - Purified Water
 - Triethanolamine (neutralizing agent)
- Equipment:
 - Beakers
 - Water bath with magnetic stirrer
 - Homogenizer

Procedure:

- Preparation of the Emulsion:
 - Oil Phase: Dissolve Span 80 and metronidazole in a mixture of palm olein and caprylic/capric triglycerides. Heat to 75°C.

- Aqueous Phase: Dissolve Tween 80 and propylene glycol in purified water. Heat to 75°C.
- Emulsification: Add the aqueous phase to the oil phase with continuous stirring. Homogenize to form a uniform emulsion.
- Preparation of the Gel Base:
 - Disperse Carbopol 940 in purified water with constant stirring until a lump-free dispersion is obtained.
 - Neutralize the dispersion with triethanolamine to form a clear gel.
- Formation of the Emulgel:
 - Incorporate the prepared emulsion into the gel base in a 1:1 ratio with gentle stirring until a homogenous emulgel is formed.^{[1][4]}

Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs) using Hydrogenated Palm Oil

This protocol outlines the hot homogenization technique for preparing SLNs, a promising nanocarrier for topical drug delivery.

Materials:

- Lipid Phase:
 - Hydrogenated Palm Oil (e.g., Softisan® 154) (5-10% w/w)
 - Lipophilic API
- Aqueous Phase:
 - Purified Water (q.s. to 100%)
 - Surfactant (e.g., Poloxamer 188 or Tween 80, 1-2.5% w/w)
- Equipment:

- High-shear homogenizer (e.g., Ultra-Turrax)
- High-pressure homogenizer
- Water bath

Procedure:

- Preparation of Phases:
 - Lipid Phase: Melt the hydrogenated palm oil at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
 - Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
- Pre-emulsification:
 - Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a high speed (e.g., 8,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
- High-Pressure Homogenization:
 - Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.^[9] The temperature should be maintained above the lipid's melting point.
- Cooling and Nanoparticle Formation:
 - Cool the resulting nanoemulsion to room temperature or in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles.
- Characterization:
 - Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

- Determine the entrapment efficiency and drug loading of the API.

Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell

This protocol describes a standard method for evaluating the release of a drug from a topical formulation.

Equipment and Materials:

- Franz diffusion cells
- Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal/human skin
- Receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a co-solvent to maintain sink conditions)
- Magnetic stirrer
- Water bath to maintain $32 \pm 0.5^{\circ}\text{C}$ (to mimic skin surface temperature)
- Syringes and needles for sampling
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Cell Setup:
 - Fill the receptor compartment of the Franz diffusion cell with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
 - Mount the membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment if using skin.
 - Place the cells in a water bath maintained at $32 \pm 0.5^{\circ}\text{C}$ and allow the system to equilibrate.

- Sample Application:
 - Apply a known amount of the topical formulation (e.g., 100-300 mg) uniformly onto the surface of the membrane in the donor compartment.
- Sampling:
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
 - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
- Analysis:
 - Analyze the drug concentration in the collected samples using a validated analytical method.
- Data Analysis:
 - Calculate the cumulative amount of drug released per unit area ($\mu\text{g}/\text{cm}^2$) at each time point.
 - Plot the cumulative amount of drug released versus time to obtain the drug release profile.
 - Determine the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Protocol 5: Ex Vivo Skin Permeation Study using Franz Diffusion Cell

This protocol is used to assess the ability of a drug to permeate through the skin from a topical formulation.

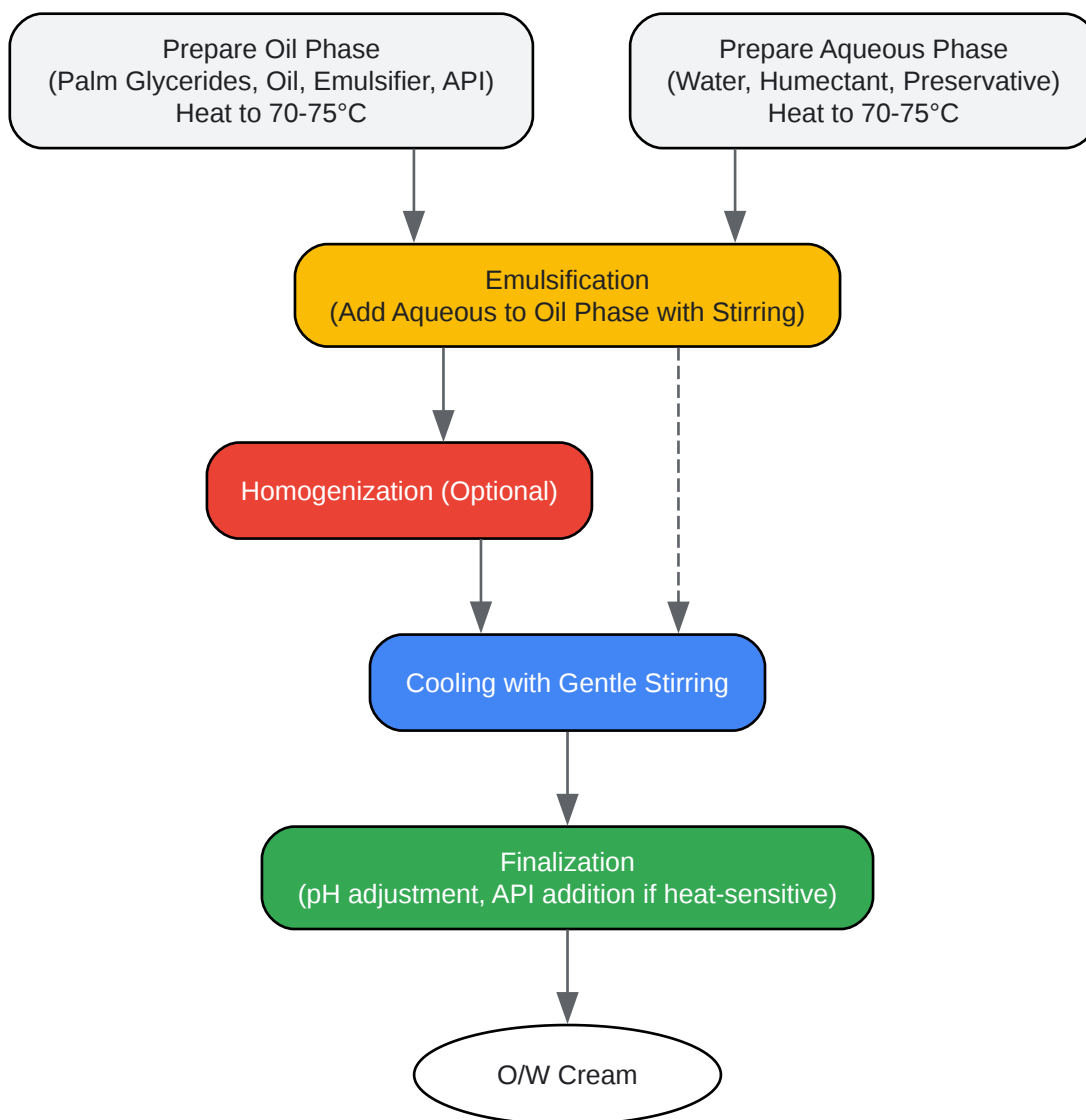
Equipment and Materials:

- Same as for the in vitro release study, but with excised mammalian skin (e.g., rat, pig, or human) as the membrane.

Procedure:

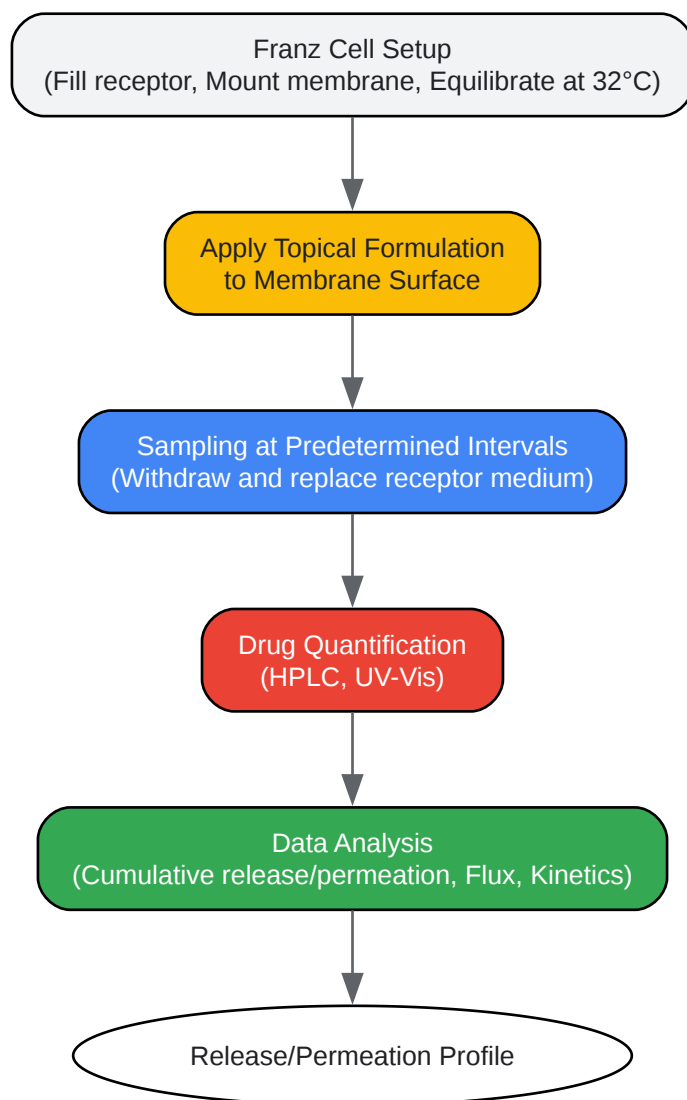
- Skin Preparation:
 - Excise full-thickness abdominal or ear skin from a suitable animal model (or use human cadaver skin).
 - Carefully remove any subcutaneous fat and connective tissue.
 - The skin can be used as full-thickness or dermatomed to a specific thickness.
 - Hydrate the skin in phosphate-buffered saline before mounting it on the Franz diffusion cell.
- Cell Setup and Sample Application:
 - Follow the same procedure as for the in vitro release study, ensuring the stratum corneum faces the donor compartment.
- Sampling and Analysis:
 - Follow the same sampling and analysis procedure as for the in vitro release study.
- Data Analysis:
 - Plot the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) against time.
 - Determine the steady-state flux (J_{ss}) from the slope of the linear portion of the plot.
 - Calculate the permeability coefficient (K_p) and the lag time (t_L).
 - The enhancement ratio (ER) can be calculated by dividing the flux of the drug from the test formulation by the flux from a control formulation (without the enhancer).

Mandatory Visualizations



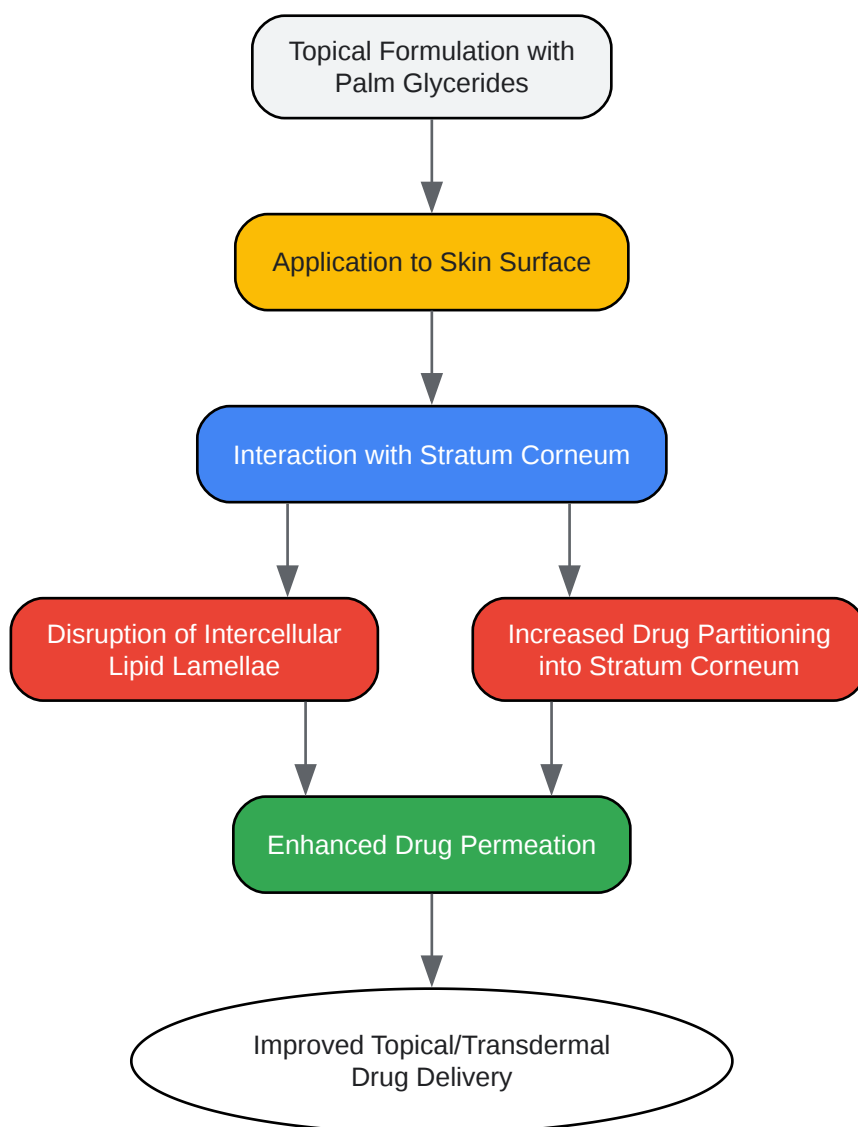
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Caption: Workflow for O/W Cream Preparation.



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Caption: In Vitro/Ex Vivo Study Workflow.



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Caption: Mechanism of Skin Permeation Enhancement.

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